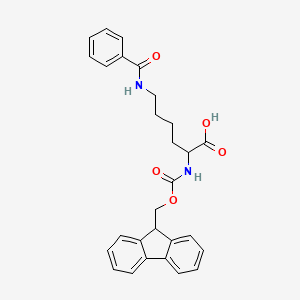![molecular formula C15H14O3S2 B14075972 Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- CAS No. 100946-65-4](/img/structure/B14075972.png)
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is a compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- typically involves the reaction of a phenylsulfonyl chloride with a suitable nucleophile. One common method involves the reaction of phenylsulfonyl chloride with a thiol in the presence of a base such as potassium hydroxide in tetrahydrofuran (THF) at low temperatures . Another method involves the use of lithium diisopropylamide (LDA) as a base in THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonyl groups.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Similar in structure but lacks the sulfonyl group.
Phenacyl bromide: Contains a bromine atom instead of the sulfonyl group.
1-Phenyl-2-(phenylsulfonyl)ethanone: Similar but with different substituents on the ethanone moiety .
Uniqueness
Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is unique due to the presence of both a phenyl and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic organic chemistry and various scientific research applications .
Properties
CAS No. |
100946-65-4 |
|---|---|
Molecular Formula |
C15H14O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14O3S2/c16-15(13-7-3-1-4-8-13)11-19-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
BGMMNJTUJSBMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



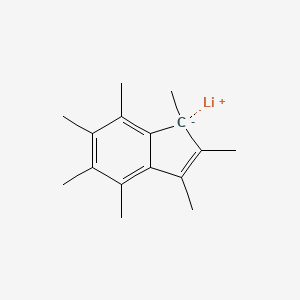
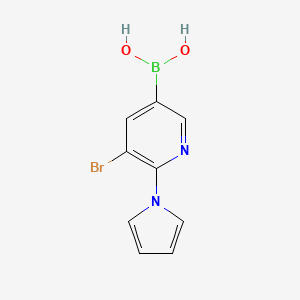

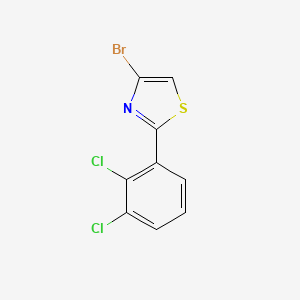

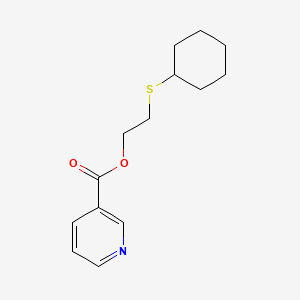


![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)

![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
